molecular formula C8H15N5O B13175696 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide

Cat. No.: B13175696
M. Wt: 197.24 g/mol
InChI Key: PNWMCFWFECOASW-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is a compound that features a 1,2,4-triazole ring substituted with an amino group and an N-tert-butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with tert-butyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction can lead to the formation of reduced amine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules, leading to the inhibition of enzyme activity or interference with DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1H-1,2,4-triazol-1-YL)-N-tert-butylacetamide is unique due to the presence of the N-tert-butylacetamide moiety, which can enhance its stability and solubility compared to other triazole derivatives

Properties

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-tert-butylacetamide

InChI

InChI=1S/C8H15N5O/c1-8(2,3)11-6(14)4-13-5-10-7(9)12-13/h5H,4H2,1-3H3,(H2,9,12)(H,11,14)

InChI Key

PNWMCFWFECOASW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C=NC(=N1)N

Origin of Product

United States

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